Methyl 6-Amino-2-naphthoate
Overview
Description
Methyl 6-Amino-2-naphthoate (MAN) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an important intermediate for the synthesis of drugs and other compounds, and is also used in the production of various biomaterials. MAN has also been used in a variety of scientific research applications, including studies of enzyme kinetics, protein folding, and drug delivery.
Scientific Research Applications
Polymer Synthesis
- Poly(naphthalenecarboxamide) Synthesis : Methyl 6-Amino-2-naphthoate derivatives have been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity. This process involves chain-growth condensation polymerization and is significant for developing defined molecular weight polymers with potential applications in materials science (Mikami et al., 2011).
Chemical Reactions and Interactions
- Reactivity with Formalin : Studies have investigated the reactions of Methyl 6-Amino-2-naphthoate with formalin and paraformaldehyde, providing insights into the reactivity of this compound under various conditions. This research is crucial for understanding its chemical behavior and potential applications in synthetic chemistry (Havlík et al., 2023).
Biomedical Applications
- Alzheimer’s Disease Research : Derivatives of Methyl 6-Amino-2-naphthoate have been used in the development of fluorescent probes for detecting beta-amyloid plaques in Alzheimer's disease. This research is vital for diagnostic tools and understanding the pathology of neurodegenerative diseases (Fa et al., 2015).
Environmental and Analytical Chemistry
Inclusion Complexes Study : Methyl 6-Amino-2-naphthoate analogs have been studied for their inclusion in cyclodextrins, a research area relevant to environmental chemistry and pharmaceutical applications. This study focuses on the interactions and stability of these complexes (Madrid et al., 1997).
Dyeing Properties on Polymers : The compound and its derivatives have been analyzed for their spectrophotometric properties and dyeing capabilities on natural and synthetic polymers. This research has implications in textile and materials science (Hosseinnezhad et al., 2017).
properties
IUPAC Name |
methyl 6-aminonaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXVPYIHRFOTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475484 | |
Record name | Methyl 6-Amino-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Amino-2-naphthoate | |
CAS RN |
5159-59-1 | |
Record name | Methyl 6-Amino-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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